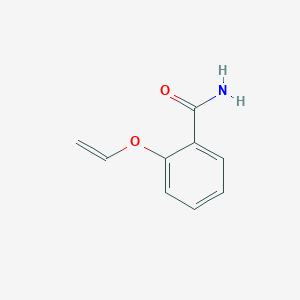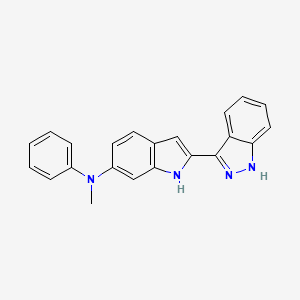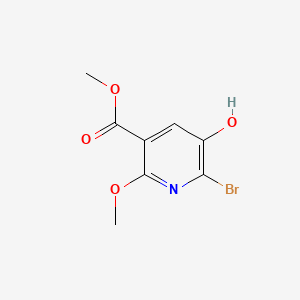
1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 2nd position, and a methoxyethanone group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone typically involves the following steps:
Methoxyethanone Addition: The addition of a methoxyethanone group at the 2nd position of the pyridine ring.
These reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-3-pyridylboronic acid
- 5-Bromo-2-fluoro-4-methoxypyridine
- 5-Bromo-2-fluoro-3-methoxypyridine
Uniqueness
1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone is unique due to its specific substitution pattern and the presence of the methoxyethanone group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoropyridin-3-yl)-2-methoxyethanone |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-4-7(12)6-2-5(9)3-11-8(6)10/h2-3H,4H2,1H3 |
InChI Key |
VZAHLTNDSIRBIF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(N=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


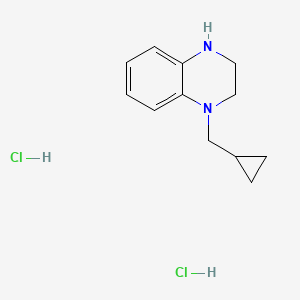

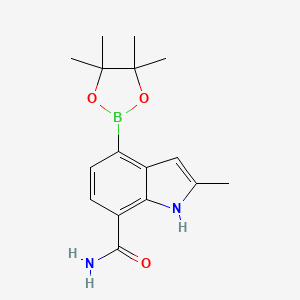
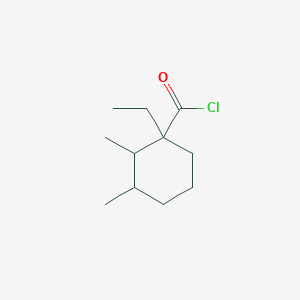
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
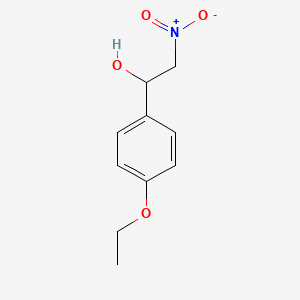


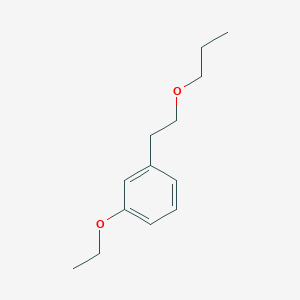
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)

